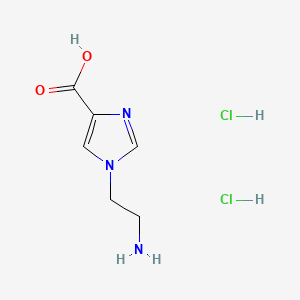

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC18036950

Molecular Formula: C6H11Cl2N3O2

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11Cl2N3O2 |

|---|---|

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 1-(2-aminoethyl)imidazole-4-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-3-5(6(10)11)8-4-9;;/h3-4H,1-2,7H2,(H,10,11);2*1H |

| Standard InChI Key | YYFNCCHUQPPSPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CN1CCN)C(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride belongs to the class of heterocyclic organic compounds. Its molecular formula is C₆H₁₁Cl₂N₃O₂, with a molecular weight of 228.07 g/mol . The IUPAC name, 1-(2-aminoethyl)imidazole-4-carboxylic acid dihydrochloride, reflects its substitution pattern: a 2-aminoethyl group at position 1 of the imidazole ring and a carboxylic acid group at position 4 . The dihydrochloride salt form neutralizes the basic amino group, improving water solubility and crystallinity.

Table 1: Key Chemical Identifiers

The compound’s structure is further elucidated by its SMILES notation and InChI key, which provide unambiguous representations of its atomic connectivity and stereochemistry . The presence of two chloride ions in the salt form is critical for stabilizing the protonated aminoethyl group under physiological conditions.

Physical and Chemical Properties

The dihydrochloride salt exists as a white to off-white crystalline powder at room temperature . Its solubility profile is markedly improved compared to the free base, with high solubility in water (>50 mg/mL) and moderate solubility in polar organic solvents like ethanol or DMSO .

Biological Activities and Mechanisms

1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride has shown promise in antiviral research, particularly as an inhibitor of HIV-1 integrase. The imidazole ring’s nitrogen atoms may chelate metal ions in the enzyme’s active site, disrupting viral DNA integration into host genomes. Comparative studies with methyl ester analogues suggest that the carboxylic acid group enhances binding affinity but reduces cell membrane permeability.

Key Findings:

-

IC₅₀ Values: Sub-micromolar inhibition of HIV-1 integrase in vitro.

-

Selectivity: Minimal cytotoxicity against human cell lines (e.g., HEK-293) at therapeutic concentrations.

-

Synergy: Enhanced antiviral effects when combined with reverse transcriptase inhibitors.

These findings position the compound as a candidate for combination antiretroviral therapy, though in vivo efficacy and pharmacokinetic studies remain pending.

Handling protocols recommend using personal protective equipment (PPE), including nitrile gloves and safety goggles, and avoiding dust generation during weighing or transfer . Spills should be managed with inert absorbents and disposed of per local regulations.

Applications in Pharmaceutical Development

The compound’s dual functionality—aminoethyl and carboxylic acid groups—makes it a versatile intermediate in drug discovery:

-

Antiviral Agents: As discussed, its role in inhibiting HIV-1 integrase highlights potential in AIDS therapeutics.

-

Metal Chelators: The imidazole ring’s ability to bind divalent cations (e.g., Zn²⁺, Mg²⁺) could be exploited in neurodegenerative disease research .

-

Prodrug Synthesis: Conversion to ester or amide derivatives may improve bioavailability for oral formulations.

Ongoing research explores its utility in cancer therapy, where imidazole derivatives are known to modulate apoptosis pathways.

Comparison with Structural Analogues

Table 4: Analogues and Key Differences

The dihydrochloride form’s superior solubility makes it preferable for aqueous formulations, whereas methyl ester analogues may be better suited for lipid-based delivery systems.

Future Research Directions

-

Pharmacokinetic Studies: Investigate oral bioavailability and metabolic stability.

-

Toxicity Profiling: Long-term in vivo studies to assess organ toxicity.

-

Structural Optimization: Modify the aminoethyl chain to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume